molecular formula C14H22Cl2N2O2 B3117356 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 22278-01-9

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B3117356
CAS No.: 22278-01-9
M. Wt: 321.2 g/mol
InChI Key: IREPQAIEIMWDQH-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride, also known by its chemical formula C₁₄H₂₀N₂O₂ , has a molecular weight of 248.321 g/mol . It belongs to the class of piperazine derivatives and is characterized by a benzyl group attached to the piperazine ring.

Scientific Research Applications

Biological Properties

Gevorgyan et al. (2017) synthesized 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride derivatives and found that some of these compounds exhibited anti-inflammatory, analgesic, and peripheral n-cholinolytic activity. This indicates potential applications in treating inflammation, pain, and disorders related to the cholinergic system (Gevorgyan et al., 2017).

Antimicrobial Activity

Mandala et al. (2013) reported on novel compounds synthesized from this compound, demonstrating significant antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Mandala et al., 2013).

Synthesis of Derivatives

Lu Xiao-qin (2010) described the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a related compound, and explored the conditions influencing its production. This research contributes to the development of synthetic methods for related chemical compounds (Lu Xiao-qin, 2010).

CNS Receptor Affinity

A study by Beduerftig et al. (2001) on derivatives of this compound found that these compounds interact with central nervous system receptors. This implies possible applications in neurological research or drug development (Beduerftig et al., 2001).

Antioxidant Properties

Dovbnya et al. (2022) developed compounds related to this compound, showing significant antioxidant activity. This suggests potential applications in oxidative stress-related conditions (Dovbnya et al., 2022).

Ligands at Dopamine Receptors

Hodgetts et al. (2001) synthesized derivatives of this compound, identifying them as selective ligands for dopamine D(4) receptors. This discovery is significant for the development of treatments targeting dopamine-related disorders (Hodgetts et al., 2001).

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPQAIEIMWDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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